2,5-Diaminobenzenesulfonic acid
Overview
Description
2,5-Diaminobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is characterized by a benzene ring substituted with two amino groups (-NH2) and a sulfonic acid group (-SO3H). This compound is commonly used as an intermediate in the production of dyes and pigments .
Mechanism of Action
Target of Action
2,5-Diaminobenzenesulfonic acid is primarily used as a precursor in the synthesis of dyes . The primary targets of this compound are therefore the molecules that interact with these dyes, which can include various types of fibers, paper, and hair .
Mode of Action
The compound interacts with its targets through a process known as dyeing. In this process, the dye molecules, synthesized from this compound, bind to the target molecules, resulting in a change in color .
Biochemical Pathways
It is known that the compound is involved in the synthesis of dyes, which can interact with various biochemical pathways depending on the specific dye and target .
Pharmacokinetics
Given its use in dye synthesis, it is likely that the compound’s bioavailability is influenced by factors such as its concentration, the ph of the environment, and the presence of other chemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the dyeing process, and high temperatures can lead to the decomposition of the compound . Furthermore, the presence of other chemicals can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2,5-Diaminobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of dyes and as a model compound for investigating the structure and reactivity of sulfonic acids and their derivatives . It interacts with various enzymes and proteins, including laccase, which is used in the dyeing of cotton . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the substrate’s properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the preparation of polymeric dyes, which can alter the cellular environment and impact cellular activities . The compound’s ability to interact with cellular components makes it a valuable tool in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been reported to undergo electrochemical copolymerization with aniline, which involves cyclic voltammetry on IrO2 coated titanium electrodes . This process highlights the compound’s ability to participate in complex biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature but can degrade under high temperatures, light, and oxidative conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . Its stability and degradation profile are crucial for understanding its long-term impact on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects . Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, with threshold effects observed at specific concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . It can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical activity . The compound’s transport mechanisms are vital for its function and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function are closely linked to its localization, which can impact various cellular processes . Understanding its subcellular distribution is crucial for optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diaminobenzenesulfonic acid can be synthesized through various methods. One common method involves the reduction of 2,5-dinitrobenzenesulfonic acid using iron powder in the presence of hydrochloric acid. The reaction mixture is heated to around 95°C, and the reduction is monitored until the yellow color of the nitro compound disappears .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving p-phenylenediamine in dilute sulfuric acid, followed by heating the reaction mixture. The product is then crystallized, filtered, and dried to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Electrophilic reagents like diazonium salts are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Azo compounds, which are widely used in the dye industry.
Scientific Research Applications
2,5-Diaminobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes, which are important in the textile and printing industries.
Biology: The compound is used in the development of biosensors and as a reagent in biochemical assays.
Industry: It is used in the production of pigments, dyes, and other colorants.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-2-benzenesulfonic acid
- 1,4-Phenylenediamine-2-sulfonic acid
- 1,4-Phenylenediamine-3-sulfonic acid
- 2-Sulfo-1,4-phenylenediamine
- p-Phenylenediamine-2-sulfonic acid
Uniqueness
2,5-Diaminobenzenesulfonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific azo dyes that require precise structural configurations .
Properties
IUPAC Name |
2,5-diaminobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHMJLHQCESBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77847-12-2 (mono-potassium salt) | |
Record name | 2,5-Diaminobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058969 | |
Record name | 2,5-Diaminobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-45-9 | |
Record name | 2,5-Diaminobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diaminobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2,5-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Diaminobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diaminobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIAMINOBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8112D78N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.